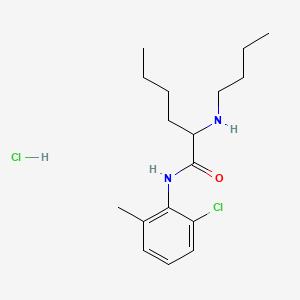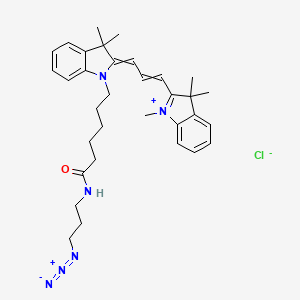
N4-(Diisobutylaminomethylidene)-5-iodo-2'-O-methyl-cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine is a synthetic nucleoside analog that has garnered attention for its potential applications in biomedicine, particularly in antiviral therapies. This compound is characterized by its unique structure, which includes an iodinated cytidine base and a diisobutylaminomethylidene group, enhancing its stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine typically involves multiple steps, starting with the iodination of cytidine. The process includes:
Iodination: Cytidine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Methylation: The 2’-hydroxyl group of the iodinated cytidine is methylated using methyl iodide in the presence of a base.
Diisobutylaminomethylidene Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is typically achieved through chromatographic techniques to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diisobutylaminomethylidene group.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the diisobutylaminomethylidene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
Substitution: Products include azido or thiol-substituted derivatives.
Oxidation: Oxidized products with modified diisobutylaminomethylidene groups.
Hydrolysis: Cleaved products with free cytidine and diisobutylamine.
科学的研究の応用
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine has several applications in scientific research:
Antiviral Research: It has shown efficacy in inhibiting viral RNA synthesis and replication, making it a potential candidate for treating RNA viral infections such as influenza and hepatitis C.
Biological Studies: Used as a probe to study nucleoside analog interactions with enzymes and nucleic acids.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industrial Applications: Employed in the synthesis of other complex nucleoside analogs and as a reference standard in analytical chemistry.
作用機序
The antiviral mechanism of N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine involves the inhibition of viral RNA synthesis. The compound is incorporated into the viral RNA, leading to premature termination of RNA synthesis. This action is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized by viral polymerases. The diisobutylaminomethylidene group enhances its stability and binding affinity to the target enzymes.
類似化合物との比較
Similar Compounds
N4-(Diisobutylaminomethylidene)-2’-O-methyl-cytidine: Lacks the iodine atom, resulting in different biological activity.
5-Iodo-2’-O-methyl-cytidine: Lacks the diisobutylaminomethylidene group, affecting its stability and efficacy.
N4-(Diisobutylaminomethylidene)-cytidine: Lacks the 2’-O-methyl group, influencing its pharmacokinetic properties.
Uniqueness
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine is unique due to the combination of the iodinated cytidine base and the diisobutylaminomethylidene group. This combination enhances its stability, binding affinity, and biological activity, making it a promising candidate for antiviral therapies.
特性
分子式 |
C19H31IN4O5 |
|---|---|
分子量 |
522.4 g/mol |
IUPAC名 |
N'-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C19H31IN4O5/c1-11(2)6-23(7-12(3)4)10-21-17-13(20)8-24(19(27)22-17)18-16(28-5)15(26)14(9-25)29-18/h8,10-12,14-16,18,25-26H,6-7,9H2,1-5H3/t14-,15-,16-,18-/m1/s1 |
InChIキー |
AFFZCOOHNICZIV-YFHUEUNASA-N |
異性体SMILES |
CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |
正規SMILES |
CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)C2C(C(C(O2)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


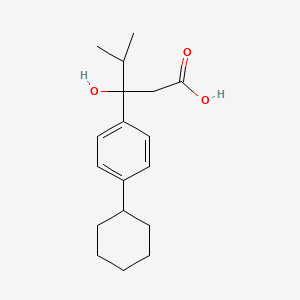
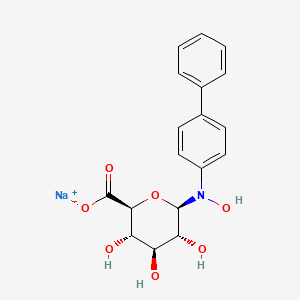
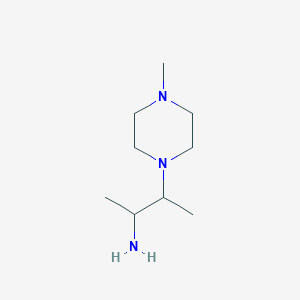
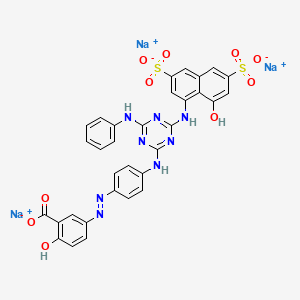
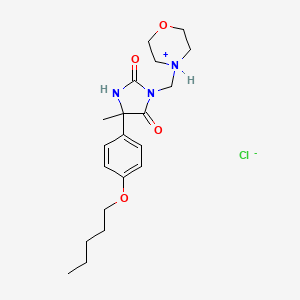
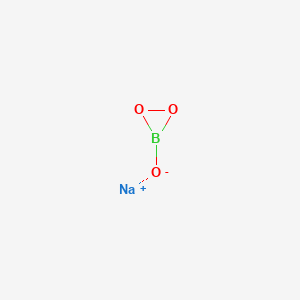
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
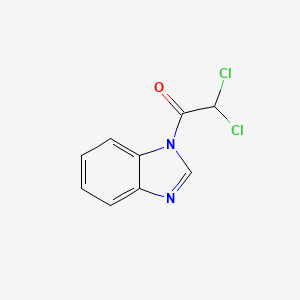

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
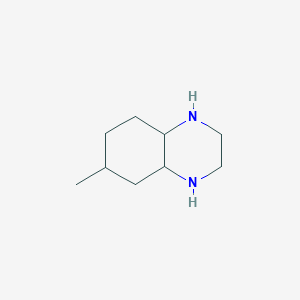
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
